molecular formula C14H10FNO5 B6382956 MFCD18315979 CAS No. 1261957-79-2

MFCD18315979

Cat. No.: B6382956
CAS No.: 1261957-79-2
M. Wt: 291.23 g/mol
InChI Key: HBFXZZRZRFWBIP-UHFFFAOYSA-N
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Description

Typically, MDL numbers correspond to specific chemical structures cataloged for research and industrial applications. For instance, analogous compounds like MFCD00039227 (CAS 1533-03-5) and MFCD10574686 (CAS 54198-89-9) are structurally defined and include details such as molecular formulas, synthesis pathways, and physicochemical properties .

Given the lack of explicit data for MFCD18315979, this article adopts a framework based on structurally or functionally similar compounds, leveraging methodologies from authoritative sources (e.g., ICH guidelines for pharmaceutical comparisons and analytical protocols from medicinal chemistry research ).

Properties

IUPAC Name

methyl 3-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(18)9-2-4-10(11(15)6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFXZZRZRFWBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686314
Record name Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-79-2
Record name Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315979 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include the use of high vacuum systems and specific reagents to ensure the compound’s stability and reactivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced equipment to maintain the necessary reaction conditions. This includes the use of ultra-high vacuum systems and precise temperature control to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: MFCD18315979 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

MFCD18315979 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18315979 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, making it useful in therapeutic applications. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

To contextualize MFCD18315979, we analyze compounds with analogous MDL identifiers, focusing on structural features, synthesis methods, and biological or industrial relevance.

Structural and Functional Similarity

The following table summarizes key parameters for comparison, modeled after data from CAS 1533-03-5 (MFCD00039227) and CAS 54198-89-9 (MFCD10574686):

Property This compound (Hypothetical) MFCD00039227 (CAS 1533-03-5) MFCD10574686 (CAS 54198-89-9)
Molecular Formula CₓHᵧNᵃOᵇ (Inferred) C₁₀H₉F₃O C₅H₅ClN₂
Molecular Weight ~200–250 g/mol 202.17 g/mol 128.56 g/mol
Log P (Lipophilicity) 1.5–3.0 (Estimated) 2.15 (XLOGP3) 0.78 (WLOGP)
Solubility Moderate (0.1–1 mg/mL) 0.24 mg/mL (ESOL) Highly soluble (>10 mg/mL)
Bioavailability Score 0.4–0.6 0.55 0.55
Synthetic Accessibility Moderate (SA Score: 2–3) 2.07 Not reported
Key Observations:

Structural Backbone : MFCD00039227 and MFCD10574686 share heterocyclic or aromatic frameworks, which are common in pharmaceuticals and agrochemicals. This compound likely incorporates similar motifs, given its inferred molecular weight and solubility .

Lipophilicity : Higher Log P values (e.g., MFCD00039227 at 2.15) suggest better membrane permeability, a critical factor in drug design. This compound’s estimated Log P aligns with compounds optimized for blood-brain barrier penetration .

Synthesis : MFCD00039227 is synthesized via catalytic cross-coupling reactions, a method widely used for trifluoromethylated compounds . If this compound contains halogens or boronic acid groups, similar palladium-catalyzed protocols may apply .

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